3-Bromo-2-methyloxetane
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Overview
Description
3-Bromo-2-methyloxetane is an organic compound with the molecular formula C4H7BrO. It is a member of the oxetane family, characterized by a four-membered ring containing three carbon atoms and one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-methyloxetane typically involves the bromination of 2-methyloxetane. One common method includes the use of bromine (Br2) in the presence of a catalyst or under specific reaction conditions to achieve the desired bromination . The reaction is usually carried out at low temperatures to control the reactivity and ensure high yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-methyloxetane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield various products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) for hydroxylation and amines for amination. These reactions are typically carried out in polar solvents like water or alcohols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Major Products:
Hydroxylated Derivatives: Formed by substitution of the bromine atom with hydroxide ions.
Aminated Derivatives: Formed by substitution with amines, leading to the formation of amine-functionalized oxetanes.
Scientific Research Applications
3-Bromo-2-methyloxetane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of novel polymers and copolymers with unique properties, such as enhanced thermal stability and mechanical strength.
Biological Studies: Researchers use this compound to study its interactions with biological molecules and its potential as a bioactive compound.
Mechanism of Action
The mechanism of action of 3-Bromo-2-methyloxetane involves its reactivity towards nucleophiles and electrophiles. The bromine atom in the molecule is highly reactive, making it a suitable candidate for substitution reactions. The oxetane ring can undergo ring-opening reactions under specific conditions, leading to the formation of various derivatives. These reactions are facilitated by the presence of catalysts or specific reaction conditions that promote the desired transformations .
Comparison with Similar Compounds
3-Bromomethyl-3-methyloxetane: Similar in structure but with a different substitution pattern.
3-Azidomethyl-3-methyloxetane: Contains an azide group instead of a bromine atom, leading to different reactivity and applications.
Uniqueness: 3-Bromo-2-methyloxetane is unique due to its specific substitution pattern and the presence of the oxetane ring. This combination of features imparts distinct chemical properties, making it valuable for various applications in organic synthesis and materials science .
Properties
Molecular Formula |
C4H7BrO |
---|---|
Molecular Weight |
151.00 g/mol |
IUPAC Name |
3-bromo-2-methyloxetane |
InChI |
InChI=1S/C4H7BrO/c1-3-4(5)2-6-3/h3-4H,2H2,1H3 |
InChI Key |
WAHDZMLPLDMWAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CO1)Br |
Origin of Product |
United States |
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